molecular formula C12H21F2NO3 B14802823 Tert-butyl3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B14802823
M. Wt: 265.30 g/mol
InChI Key: CKAXDYBCNUABAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22F2NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. The presence of fluorine atoms and a methoxymethyl group in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methoxymethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of new functionalized piperidine derivatives.

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H21F2NO3

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(16)15-6-5-9(7-17-4)12(13,14)8-15/h9H,5-8H2,1-4H3

InChI Key

CKAXDYBCNUABAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.